
2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetic acid is an organic compound belonging to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
The synthesis of 2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetic acid typically involves the reaction of 1-benzyl-5-methyl-1H-indazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the indazole nitrogen attacks the carbon of chloroacetic acid, forming the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to increase yield and purity.
Chemical Reactions Analysis
2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives, which are studied for their potential biological activities.
Biology: The compound is investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetic acid involves its interaction with specific molecular targets in the body. It is believed to modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory and cancer-related pathways .
Comparison with Similar Compounds
2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetic acid can be compared with other indazole derivatives such as:
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: This compound has similar structural features but differs in its methoxy group, which may influence its biological activity.
1-Methyl-1H-indazol-4-yl) propanoic acid: Another indazole derivative with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-(1-benzyl-5-methylindazol-3-yl)oxyacetic acid |
InChI |
InChI=1S/C17H16N2O3/c1-12-7-8-15-14(9-12)17(22-11-16(20)21)18-19(15)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,20,21) |
InChI Key |
PJFVSWGLCSJFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2OCC(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


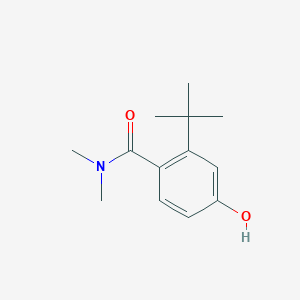

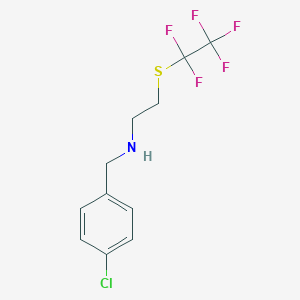
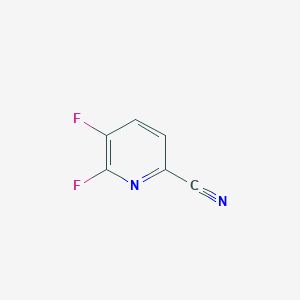

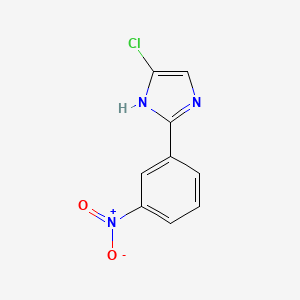
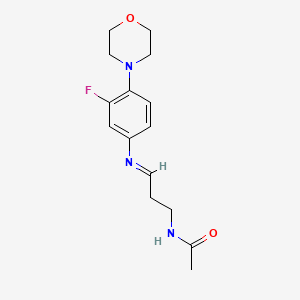

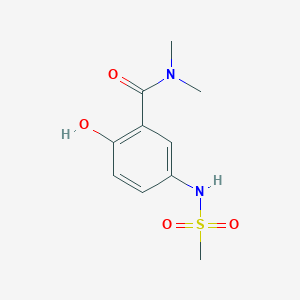
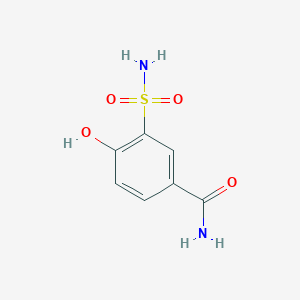

![1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14852090.png)
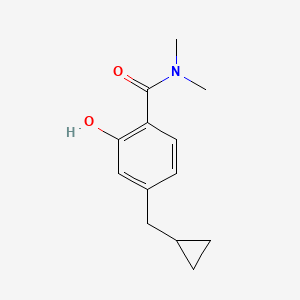
![2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852096.png)
